![molecular formula C25H28O4 B1683681 Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- CAS No. 133699-09-9](/img/structure/B1683681.png)

Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-

Vue d'ensemble

Description

“Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-” is a type of organic compound . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, 3,6,9-Trioxadecanol, NSC 97395 .

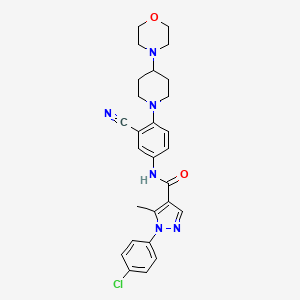

Molecular Structure Analysis

The molecular formula of this compound is C7H16O4 . The molecular weight is 164.1995 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique

PEGylation of Proteins

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, such as proteins, to improve their pharmacokinetics and stability. Tr-PEG4, with its PEG spacer arm, can be used to increase the hydrophilicity of proteins, which can enhance their solubility and reduce immunogenicity. This application is crucial in developing therapeutic proteins and enzymes .

Radiopharmaceuticals

Tr-PEG4 is used in the development of radiopharmaceuticals, particularly in conjugation with multimer PSMA tracers. These tracers, labeled with PEG chains, exhibit a multivalent effect and PEGylation, leading to higher tumor accumulation and faster kidney clearance. This application is significant in improving the efficacy of diagnostic imaging and targeted radiotherapy .

Mécanisme D'action

Target of Action

Tr-PEG4, also known as 2-[2-(2-trityloxyethoxy)ethoxy]ethanol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Tr-PEG4 are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

Tr-PEG4 acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody guides the ADC to the cancer cells, and once the antibody binds to the antigen on the cancer cell, the entire ADC is internalized. Inside the cell, the cytotoxic drug is released to kill the cancer cell .

Biochemical Pathways

The exact biochemical pathways affected by Tr-PEG4 depend on the specific antibody and cytotoxic drug used in the ADC. This drug then interferes with cellular processes such as DNA replication or protein synthesis, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Tr-PEG4, as part of an ADC, are complex and depend on several factors, including the properties of the antibody, the cytotoxic drug, and the linker itself. In general, ADCs are designed to have a long circulation time in the bloodstream to maximize the chance of reaching the target cancer cells. The use of a PEG linker like Tr-PEG4 can enhance the solubility and stability of the ADC, potentially improving its pharmacokinetic properties .

Result of Action

The ultimate goal of Tr-PEG4 in an ADC is to deliver a cytotoxic drug to cancer cells, leading to their death while sparing healthy cells. The effectiveness of this approach depends on the specificity of the antibody for the cancer cell antigens and the potency of the cytotoxic drug .

Action Environment

The action of Tr-PEG4 and the ADC it forms part of can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and release of the cytotoxic drug. Additionally, factors such as the presence of certain enzymes or proteins can influence the rate at which the ADC is internalized by the cancer cells .

Propriétés

IUPAC Name |

2-[2-(2-trityloxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIMQGYUMGSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473908 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

CAS RN |

133699-09-9 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)